molecular formula C18H25IO3 B1375369 Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate CAS No. 1256584-74-3

Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate

Cat. No. B1375369
M. Wt: 416.3 g/mol
InChI Key: HTOKKYUVGMHADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440922B2

Procedure details

4-(4-Ethyl-3-iodo-phenyl)-4-methyl-3-oxo-pentanoic acid tert-butyl ester (1.00 g, 2.40 mmol) was dissolved in NMP (4 ml), added with cesium carbonate (1.56 g, 4.80 mmol, 2.0 eq.), and the mixture was stirred for 5 min. The NMP solution (2 ml) of 4-chloro-3-nitro-benzonitrile (542 mg, 2.88 mmol, 1.2 eq.) was added thereto, and the mixture was stirred at 50° C. for 64 hrs under nitrogen atmosphere. After cooling to room temperature, ethyl acetate (20 ml) was added and the organic layer was washed with saturated aqueous solution of ammonium chloride (20 ml). The organic layer was further washed with saturated brine and dried over sodium sulfate. The drying agent was removed by filtration and the residues obtained after concentration under reduced pressure were purified by silica gel column chromatography (ethyl acetate/hexane) to obtain the title compound (white amorphous, 320 mg, 26%).
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
542 mg
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
26%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:22])[CH2:7][C:8](=[O:21])[C:9]([C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH3:19])=[C:14]([I:20])[CH:13]=1)([CH3:11])[CH3:10])([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[Cs+].[Cs+].Cl[C:30]1[CH:37]=[CH:36][C:33]([C:34]#[N:35])=[CH:32][C:31]=1[N+]([O-])=O.C(OCC)(=O)C>CN1C(=O)CCC1>[C:1]([O:5][C:6]([C:7]1[C:30]2[CH:31]=[CH:32][C:33]([C:34]#[N:35])=[CH:36][C:37]=2[O:21][C:8]=1[C:9]([C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH3:19])=[C:14]([I:20])[CH:13]=1)([CH3:11])[CH3:10])=[O:22])([CH3:2])([CH3:3])[CH3:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(CC(C(C)(C)C1=CC(=C(C=C1)CC)I)=O)=O
Name
Quantity
4 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
1.56 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
542 mg
Type
reactant
Smiles
ClC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 64 hrs under nitrogen atmosphere
Duration
64 h
WASH
Type
WASH
Details
the organic layer was washed with saturated aqueous solution of ammonium chloride (20 ml)
WASH
Type
WASH
Details
The organic layer was further washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CUSTOM
Type
CUSTOM
Details
the residues obtained
CONCENTRATION
Type
CONCENTRATION
Details
after concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
were purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1=C(OC2=C1C=CC(=C2)C#N)C(C)(C)C2=CC(=C(C=C2)CC)I
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.